N-Boc-N,N-双(2-溴乙基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

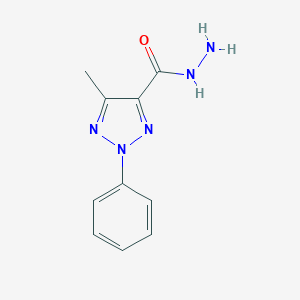

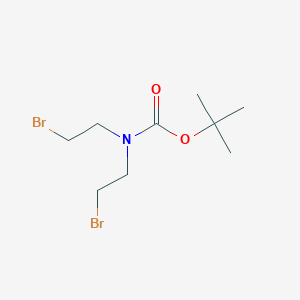

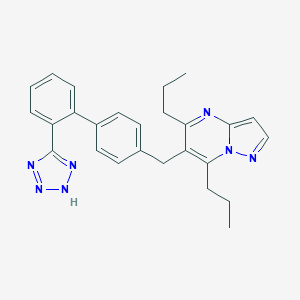

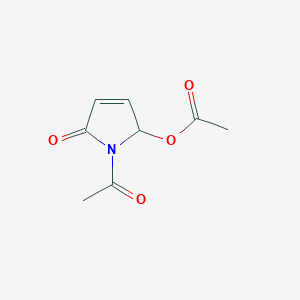

“N-Boc-N,N-bis(2-bromoethyl)amine” is also known as “tert-butyl bis (2-bromoethyl)carbamate”. It has a molecular formula of C9H17Br2NO2 and a molecular weight of 331.05 .

Synthesis Analysis

The synthesis of “N-Boc-N,N-bis(2-bromoethyl)amine” can be achieved from 2-Bromo-N-(2-bromoethyl)ethanamine and Di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of “N-Boc-N,N-bis(2-bromoethyl)amine” is defined by its InChI code: 1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 .Physical And Chemical Properties Analysis

“N-Boc-N,N-bis(2-bromoethyl)amine” has a density of 1.5±0.1 g/cm3, a boiling point of 317.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 55.9±3.0 kJ/mol and a flash point of 146.0±25.9 °C. Its index of refraction is 1.516, and it has a molar refractivity of 64.7±0.3 cm3 .科学研究应用

- Methodology : Researchers have developed efficient methods for N-Boc protection using this compound. For example, ultrasound irradiation under catalyst-free conditions allows selective N-Boc protection with excellent isolated yields .

- Choline Chloride/DES System :

- Researchers have explored a sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as both the reaction medium and catalyst. This system efficiently deprotects various N-Boc derivatives, yielding excellent results .

- Amine Protection with Boc Anhydride :

- Various catalysts, including H-Suc HSO4, thiourea, and ionic liquids, have been studied for N-Boc protection using Boc anhydride. Mesoporous SBA-15 catalysts have shown promise in achieving higher yields .

- N-Boc-N,N-bis(2-bromoethyl)amine is available for research purposes. Scientists can explore its interactions with biomolecules, potential drug development, and proteomics studies .

N-Boc Protection of Amines

Deprotection of N-Boc Derivatives

Mesoporous SBA-15 Catalysts

Biochemical Research

安全和危害

“N-Boc-N,N-bis(2-bromoethyl)amine” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

N-Boc-N,N-bis(2-bromoethyl)amine is a chemical compound used in organic synthesis It is known to be used in the synthesis of various compounds like peptides , suggesting that its targets could be peptide or protein structures in biochemical systems.

Mode of Action

It is known to introduce the boc-protective group in organic synthesis . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

Given its role in the synthesis of peptides , it can be inferred that it may be involved in the modification of peptide synthesis pathways.

Result of Action

Given its role in introducing the boc-protective group in organic synthesis , it can be inferred that it may lead to the formation of new chemical structures or the modification of existing ones.

Action Environment

The action, efficacy, and stability of N-Boc-N,N-bis(2-bromoethyl)amine can be influenced by various environmental factors. For instance, it is recommended to be stored at 0-8°C , suggesting that temperature can affect its stability. Other factors such as pH, presence of other chemicals, and the specific biological system in which it is used can also influence its action and efficacy.

属性

IUPAC Name |

tert-butyl N,N-bis(2-bromoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKNCWSDHQVBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCBr)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597556 |

Source

|

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N,N-bis(2-bromoethyl)amine | |

CAS RN |

159635-50-4 |

Source

|

| Record name | 1,1-Dimethylethyl N,N-bis(2-bromoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159635-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)

![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)

![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)